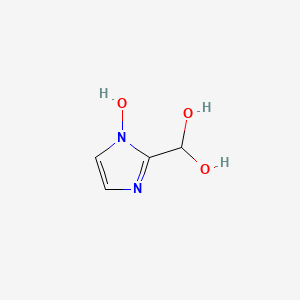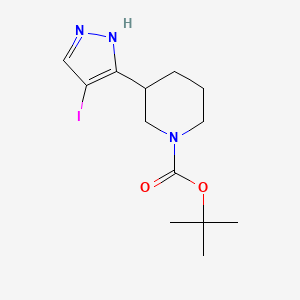
6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one is a pyrimidine derivative with significant importance in various fields of scientific research This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dihydroxypyrimidine with formaldehyde and ammonia. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups such as aldehydes, carboxylic acids, and substituted amines.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and studies.
Biology: The compound is used in the study of nucleic acids and their analogs, as pyrimidine is a fundamental component of DNA and RNA.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one involves its interaction with various molecular targets and pathways. In biological systems, it can mimic or interfere with the natural pyrimidine bases in nucleic acids, affecting processes such as DNA replication and transcription. The compound’s ability to form hydrogen bonds and participate in base pairing makes it a valuable tool in molecular biology research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 6-Amino-2-mercapto-4-pyrimidinol
- 6-Amino-2-thiouracil
Comparison
Compared to similar compounds, 6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one is unique due to the presence of the hydroxymethyl group at position 2. This functional group enhances its reactivity and potential for forming derivatives. Additionally, the compound’s specific structure allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H7N3O2 |
|---|---|
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
4-amino-2-(hydroxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N3O2/c6-3-1-5(10)8-4(2-9)7-3/h1,9H,2H2,(H3,6,7,8,10) |
InChI-Schlüssel |
XIJVRNUPXOYUQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(NC1=O)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



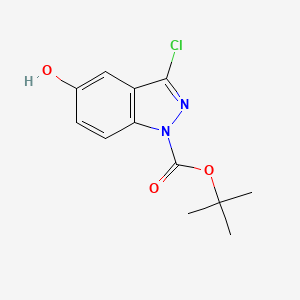


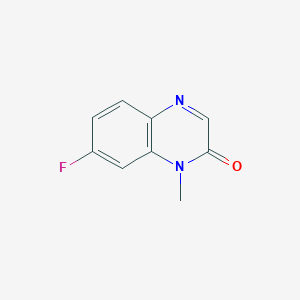
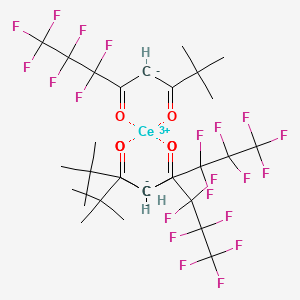
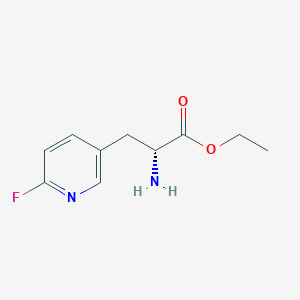
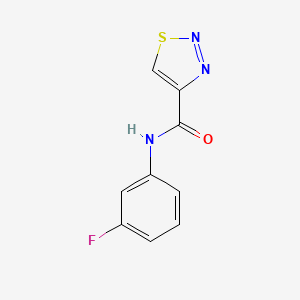

![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)
